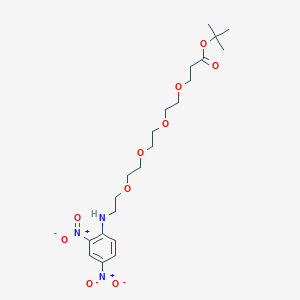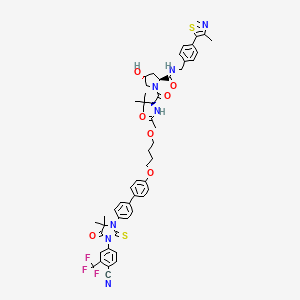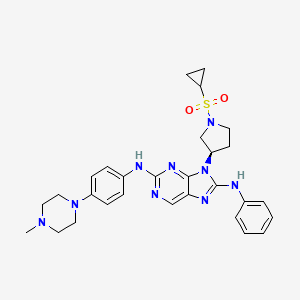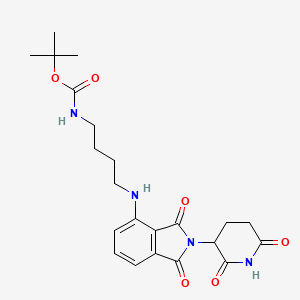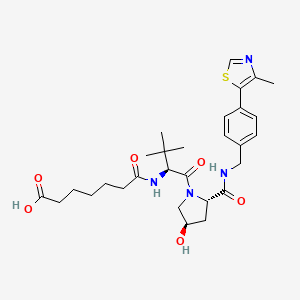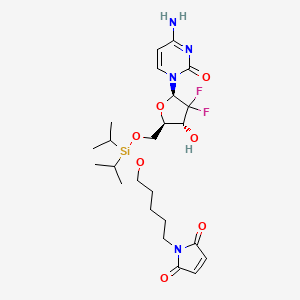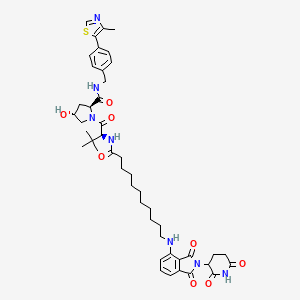
TD-165
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TD-165 is a compound based on proteolysis-targeting chimera (PROTAC) technology. It is designed as a cereblon (CRBN) degrader, consisting of a cereblon ligand-binding group, a linker, and a von Hippel-Landau (VHL) binding group . This compound is primarily used in scientific research for its ability to target and degrade specific proteins within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TD-165 involves the conjugation of a cereblon ligand-binding group with a linker and a von Hippel-Landau binding group. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of standard organic synthesis techniques to assemble the three components into a single molecule .
Industrial Production Methods
Industrial production of this compound is typically carried out under controlled laboratory conditions to ensure high purity and consistency. The process involves multiple steps of synthesis, purification, and quality control to produce the final compound with a purity of over 99% .
Chemical Reactions Analysis
Types of Reactions
TD-165 undergoes several types of chemical reactions, including:
Degradation Reactions: This compound is designed to induce the degradation of specific proteins by recruiting them to the proteasome for destruction.
Binding Reactions: The compound binds to cereblon and von Hippel-Landau proteins, facilitating the formation of a ternary complex that leads to protein degradation.
Common Reagents and Conditions
Major Products Formed
The major product formed from the reactions involving this compound is the degraded protein that has been targeted for destruction. This process effectively reduces the levels of the specific protein within the cell .
Scientific Research Applications
TD-165 has a wide range of scientific research applications, including:
Mechanism of Action
TD-165 exerts its effects through the formation of a ternary complex involving the target protein, cereblon, and von Hippel-Landau proteins. This complex facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets of this compound include proteins that are involved in various cellular processes, and the pathways affected by its action are those related to protein homeostasis and degradation .
Comparison with Similar Compounds
Similar Compounds
BC-1215: An inhibitor of F-box protein 3, also involved in protein degradation.
Pomalidomide-C2-NH2 hydrochloride: A cereblon ligand-linker conjugate used in PROTAC technology.
Thalidomide 5-fluoride: A thalidomide-based cereblon ligand that forms PROTACs.
Uniqueness of TD-165
This compound is unique in its specific design as a cereblon degrader with a high degree of specificity and efficiency in targeting and degrading proteins. Its combination of a cereblon ligand-binding group, a linker, and a von Hippel-Landau binding group makes it a versatile and powerful tool in the field of targeted protein degradation .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[11-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H59N7O8S/c1-28-39(62-27-49-28)30-19-17-29(18-20-30)25-48-41(57)35-24-31(54)26-52(35)45(61)40(46(2,3)4)50-36(55)16-11-9-7-5-6-8-10-12-23-47-33-15-13-14-32-38(33)44(60)53(43(32)59)34-21-22-37(56)51-42(34)58/h13-15,17-20,27,31,34-35,40,47,54H,5-12,16,21-26H2,1-4H3,(H,48,57)(H,50,55)(H,51,56,58)/t31-,34?,35+,40-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXVXTSIDVRZBR-IINAPWRYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H59N7O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
870.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
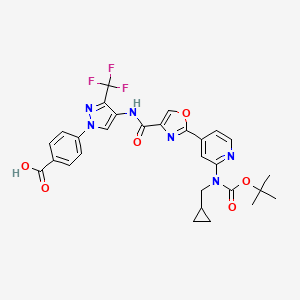
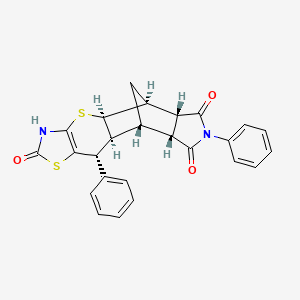
![(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B8103518.png)
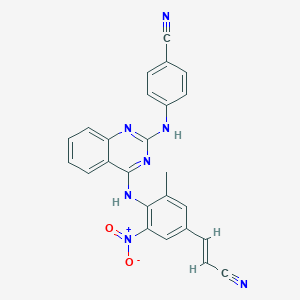
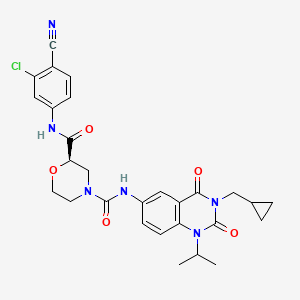

![sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B8103535.png)
